2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
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Overview
Description
2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of tert-butyl, cyclohexyl, and morpholinyl groups attached to the triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms in a triazine precursor with the desired amine groups. One common method involves refluxing a solution of the triazine precursor in a solvent such as 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction is usually carried out at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, microwave irradiation has been employed to accelerate the reaction and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms in the triazine ring are replaced by different nucleophiles such as amines.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, with solvents such as 1,4-dioxane or 1,2-dichloroethane.
Microwave Irradiation: This method employs a multimode reactor to achieve rapid and efficient substitution reactions.
Major Products
The major products formed from these reactions are typically the substituted triazine derivatives, where the chlorine atoms are replaced by the desired amine groups. These products retain the core triazine structure while incorporating the new functional groups.
Scientific Research Applications
2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds share the triazine core structure but differ in the nature of the substituents attached to the ring.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is another example of a triazine derivative with distinct functional groups and properties.
Uniqueness
2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of tert-butyl, cyclohexyl, and morpholinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N6O/c1-17(2,3)22-15-19-14(18-13-7-5-4-6-8-13)20-16(21-15)23-9-11-24-12-10-23/h13H,4-12H2,1-3H3,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFZPEBZXQSSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2CCCCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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